Cas no 1856733-36-2 (O-(1,3-dimethoxypropan-2-yl)hydroxylamine)

O-(1,3-Dimethoxypropan-2-yl)hydroxylamine is a versatile hydroxylamine derivative characterized by its bifunctional reactivity, featuring both hydroxylamine and ether moieties. This compound is particularly useful in organic synthesis, serving as a key intermediate for the preparation of oxime ethers, nitrones, and other nitrogen-containing heterocycles. Its dimethoxypropyl group enhances solubility in organic solvents, facilitating reactions under mild conditions. The product’s stability and selective reactivity make it suitable for applications in pharmaceuticals, agrochemicals, and material science. It is often employed in protecting group strategies and as a building block for complex molecular architectures. Proper handling under inert conditions is recommended to maintain its integrity.
O-(1,3-dimethoxypropan-2-yl)hydroxylamine structure
1856733-36-2 structure
Product Name:O-(1,3-dimethoxypropan-2-yl)hydroxylamine
CAS No:1856733-36-2
MF:C5H13NO3
MW:135.161621809006
CID:6138242
PubChem ID:131199326
Update Time:2025-11-07

O-(1,3-dimethoxypropan-2-yl)hydroxylamine Chemical and Physical Properties

Names and Identifiers

    • O-(1,3-dimethoxypropan-2-yl)hydroxylamine
    • Hydroxylamine, O-[2-methoxy-1-(methoxymethyl)ethyl]-
    • EN300-7347538
    • 1856733-36-2
    • Inchi: 1S/C5H13NO3/c1-7-3-5(9-6)4-8-2/h5H,3-4,6H2,1-2H3
    • InChI Key: ZRWYUCYYGVLSNG-UHFFFAOYSA-N
    • SMILES: NOC(COC)COC

Computed Properties

  • Exact Mass: 135.08954328g/mol
  • Monoisotopic Mass: 135.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 5
  • Complexity: 54.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 53.7Ų

Experimental Properties

  • Density: 1.007±0.06 g/cm3(Predicted)
  • Boiling Point: 208.4±35.0 °C(Predicted)
  • pka: 3.50±0.70(Predicted)

O-(1,3-dimethoxypropan-2-yl)hydroxylamine Pricemore >>

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Additional information on O-(1,3-dimethoxypropan-2-yl)hydroxylamine

O-(1,3-Dimethoxypropan-2-yl)Hydroxylamine: A Comprehensive Overview

O-(1,3-Dimethoxypropan-2-yl)Hydroxylamine, also known by its CAS number 1856733-36-2, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is a derivative of hydroxylamine, a fundamental building block in organic chemistry, and its structure incorporates a unique substituent at the oxygen atom. The 1,3-dimethoxypropan-2-yl group attached to the hydroxylamine backbone introduces distinct chemical properties, making it an intriguing subject for research and application.

Recent studies have highlighted the potential of O-(1,3-dimethoxypropan-2-yl)hydroxylamine as a valuable intermediate in the synthesis of bioactive molecules. Its ability to act as both a nucleophile and a reducing agent makes it particularly useful in various reaction pathways. For instance, researchers have explored its role in the formation of imines and hydrazones, which are critical intermediates in the development of pharmaceutical agents. The compound's stability under certain reaction conditions has also been noted, which is essential for large-scale synthesis processes.

The structural uniqueness of O-(1,3-dimethoxypropan-2-yl)hydroxylamine lies in its dimethoxypropanol substituent. This group not only enhances the compound's solubility in organic solvents but also imparts steric hindrance, which can be advantageous in controlling the stereochemistry of reactions. Recent advancements in asymmetric synthesis have leveraged this property to develop enantioselective reactions, paving the way for the production of chiral compounds with high optical purity.

In terms of applications, O-(1,3-dimethoxypropan-2-yl)hydroxylamine has found utility in the pharmaceutical industry as a precursor to bioactive agents. Its role as a reducing agent in the synthesis of heterocyclic compounds has been particularly noteworthy. For example, studies have demonstrated its effectiveness in the reduction of nitro groups to amino groups, a transformation that is pivotal in drug discovery. Additionally, its ability to participate in Michael addition reactions has opened new avenues for constructing complex molecular architectures.

The synthesis of O-(1,3-dimethoxypropan-2-yl)hydroxylamine involves a multi-step process that typically begins with the preparation of hydroxylamine derivatives. Recent innovations in catalytic methods have streamlined this process, making it more efficient and environmentally friendly. For instance, the use of palladium catalysts has enabled selective transformations that were previously challenging to achieve. These advancements underscore the compound's importance as both a reagent and an intermediate in modern chemical synthesis.

From an analytical standpoint, O-(1,3-dimethoxypropan-2-yl)hydroxylamine can be characterized using a variety of spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy is particularly effective for determining its molecular structure and purity. Mass spectrometry (MS) has also proven invaluable for confirming its molecular formula and identifying impurities. These analytical tools are essential for ensuring the quality and consistency of the compound during its production and application.

In conclusion, O-(1,3-dimethoxypropan-2-yl)hydroxylamine stands out as a significant player in contemporary organic chemistry due to its unique properties and diverse applications. Its role as an intermediate in drug discovery and as a reagent in complex molecule synthesis positions it at the forefront of chemical innovation. As research continues to uncover new potential uses for this compound, it is likely to remain a focal point for scientists seeking novel solutions in organic synthesis and medicinal chemistry.

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